6-Methoxybenzo[B]thiophen-3(2H)-one

Regioselective synthesis Benzothiophene cyclization Process chemistry

6-Methoxybenzo[B]thiophen-3(2H)-one (CAS 5858-22-0) is a heterocyclic building block belonging to the benzo[b]thiophen-3-one family, distinguished by a methoxy substituent at the 6-position of the fused benzene ring. With a molecular formula of C₉H₈O₂S and a molecular weight of 180.22 g/mol, it is commercially available at purities typically ≥95% (research grade) and ≥98% (high-purity grade) from multiple suppliers.

Molecular Formula C9H8O2S
Molecular Weight 180.23 g/mol
CAS No. 5858-22-0
Cat. No. B1601665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxybenzo[B]thiophen-3(2H)-one
CAS5858-22-0
Molecular FormulaC9H8O2S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)CS2
InChIInChI=1S/C9H8O2S/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3
InChIKeyUXEJVCIWCVCHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxybenzo[B]thiophen-3(2H)-one (CAS 5858-22-0): Chemical Identity, Scaffold Class, and Procurement Baseline


6-Methoxybenzo[B]thiophen-3(2H)-one (CAS 5858-22-0) is a heterocyclic building block belonging to the benzo[b]thiophen-3-one family, distinguished by a methoxy substituent at the 6-position of the fused benzene ring . With a molecular formula of C₉H₈O₂S and a molecular weight of 180.22 g/mol, it is commercially available at purities typically ≥95% (research grade) and ≥98% (high-purity grade) from multiple suppliers . This compound serves as a pivotal intermediate in the synthesis of biologically active molecules, most notably selective estrogen receptor modulators (SERMs) such as raloxifene analogs and tubulin polymerization inhibitors [1]. The 6-methoxy substitution pattern is not arbitrary; it directly influences the electronic properties, regioselectivity of subsequent functionalization, and the ultimate biological activity of derived compounds, making precise positional isomer identity critical for reproducible research outcomes.

Why 6-Methoxybenzo[B]thiophen-3(2H)-one Cannot Be Substituted by Other Methoxybenzothiophenone Isomers or Unsubstituted Analogs


The methoxy group position on the benzo[b]thiophen-3-one scaffold dictates both chemical reactivity and biological outcome in ways that preclude simple interchange. During the acid-catalyzed cyclization of dialkoxyacetophenones to form benzothiophenes, the 6-methoxy isomer is preferentially generated in an approximately 3:1 ratio over the 4-methoxy isomer, demonstrating that the 6-position is thermodynamically and kinetically favored [1]. Furthermore, structure–activity relationship (SAR) studies on 2-aryl-3-anilinobenzo[b]thiophene derivatives reveal that the 6-methoxy substituent is essential for potent antiproliferative activity; removal of the 2-phenyl group from the 6-methoxybenzo[b]thiophene core causes a 7- to 100-fold reduction in potency against HeLa and HT-29 cells, respectively [2]. These findings confirm that the 6-methoxy substitution is not a passive structural feature but a critical determinant of both synthetic efficiency and pharmacological activity, rendering generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 6-Methoxybenzo[B]thiophen-3(2H)-one: Head-to-Head and Cross-Study Comparisons


Regioselectivity Advantage: 6-Methoxy vs. 4-Methoxy Isomer Formation in Benzothiophene Cyclization

In the polyphosphoric acid (PPA)-mediated intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone, the reaction produces a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in an approximately 3:1 ratio, favoring the 6-methoxy regioisomer [1]. This inherent regiochemical preference translates into higher isolated yields and reduced purification burden when targeting the 6-methoxy scaffold.

Regioselective synthesis Benzothiophene cyclization Process chemistry Isomer ratio

Antiproliferative Potency of 6-Methoxybenzothiophene-Derived Compound 3a vs. Combretastatin A-4 (CA-4) in Human Cancer Cell Lines

Compound 3a, bearing the unsubstituted 2-phenyl group on the 3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene core, exhibited IC₅₀ values of 0.23 ± 0.05 μM against HeLa (cervical cancer) cells and 0.5 ± 0.04 μM against HT-29 (colon cancer) cells [1]. While CA-4 (combretastatin A-4) is more potent (IC₅₀ ≈ 0.004 μM against HeLa), compound 3a is notable for its activity against HT-29 cells, a cell line known to be resistant to CA-4 (IC₅₀ = 0.06 ± 0.03 μM for CA-4 against HT-29) [1]. This differential sensitivity suggests that the 6-methoxybenzothiophene scaffold engages targets or evasion pathways distinct from those of the stilbenoid CA-4.

Antiproliferative activity Tubulin polymerization inhibition Cancer cell lines Structure-activity relationship

Impact of 6-Methoxy Substitution on Antiproliferative Activity: Compound 3a vs. Des-phenyl Analog 3p

Within the same 3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene series, removal of the 2-phenyl substituent to afford derivative 3p resulted in a 7-fold reduction in activity against HeLa cells and a dramatic 100-fold reduction against HT-29 cells [1]. This internal SAR comparison demonstrates that the 6-methoxybenzo[b]thiophene core alone is insufficient for potency; the 2-aryl substituent is essential, and the 6-methoxy group provides the electronic environment necessary for optimal interaction with the biological target.

Structure-activity relationship 6-Methoxybenzo[b]thiophene scaffold Phenyl group requirement Anticancer

Divergent Reactivity of 6-Methoxybenzo[B]thiophen-3(2H)-one vs. 6-Methoxybenzo[B]furan-3(2H)-one with 2-Aryl-1,1-dicyanoethylenes

Shestopalov and Naumov (2003) demonstrated that 6-methoxybenzo[b]furan-3(2H)-one reacts with 2-aryl-1,1-dicyanoethylenes and malononitrile to yield 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans, whereas the analogous reaction with benzo[b]thiophen-3(2H)-one (the 6-methoxy derivative was not explicitly tested, but the unsubstituted benzothiophenone was used) produces 2-amino-4-aryl-3-cyano-4H-benzothieno[3,2-b]pyrans—a structurally and electronically distinct heterocyclic system [1]. The sulfur atom in the thiophene ring alters the reaction pathway compared to the oxygen analog, providing access to different chemical space.

Heterocyclic reactivity Benzothiophene vs. benzofuran Cyclization Synthetic methodology

Established Role as Key Intermediate in Raloxifene-Type SERM Synthesis: 6-Methoxy vs. 6-Hydroxy Scaffold

The drug raloxifene (Evista®) features a 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene core. SAR studies by Grese et al. (1984) demonstrated that the 6-hydroxy substituent is critical for estrogen receptor binding affinity, and that the 6-methoxy group serves as a protected precursor that can be demethylated to the active 6-hydroxy form [1]. The 6-methoxybenzo[b]thiophen-3(2H)-one (and its 2(3H)-one regioisomer) is a direct synthetic intermediate in multiple published raloxifene syntheses, including the Eli Lilly process patents [2]. Alternative substitution patterns (e.g., 5-methoxy, 7-methoxy) do not map onto the raloxifene pharmacophore and lack this established route to a clinically validated drug scaffold.

Selective estrogen receptor modulator Raloxifene synthesis Benzothiophene intermediate Drug development

Tubulin Polymerization Inhibitory Activity of 6-Methoxybenzothiophene Derivatives vs. Clinically Relevant Antimitotics

Pinney et al. (US Patent 6,162,930; Pinney et al., 1999) disclosed that 3-(3′,4′,5′-trimethoxybenzoyl)-2-(4′-methoxyphenyl)-6-methoxybenzo[b]thiophene is the most preferred tubulin polymerization inhibitor in a series of methoxy- and ethoxy-substituted 3-aroyl-2-arylbenzo[b]thiophenes [1]. The 6-methoxy substituent is a specific structural requirement in the patent claims (R₃ = methoxy), distinguishing it from analogs where R₃ is H, OH, or other alkoxy groups. The lead compound inhibited tubulin polymerization, increased the mitotic index of CA46 Burkitt lymphoma cells, and inhibited the growth of multiple human cancer cell lines [1][2].

Tubulin polymerization Colchicine binding site Antimitotic Benzothiophene

Procurement-Driven Application Scenarios for 6-Methoxybenzo[B]thiophen-3(2H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SERM Lead Optimization and Raloxifene Analog Synthesis

Research groups developing next-generation selective estrogen receptor modulators (SERMs) should prioritize 6-Methoxybenzo[B]thiophen-3(2H)-one as the core building block because it directly mirrors the 6-substitution pattern of the clinically validated raloxifene pharmacophore [1]. The 6-methoxy group can be demethylated to the critical 6-hydroxy moiety required for high-affinity ERα binding, and the 3(2H)-one functionality enables efficient Knoevenagel-type condensations at the 2-position to introduce arylidene substituents [2]. Alternative methoxy positional isomers (5-methoxy, 7-methoxy) cannot be mapped onto this established SAR without complete pathway redesign.

Anticancer Drug Discovery: Tubulin Polymerization Inhibitor Development

For programs targeting the colchicine binding site on β-tubulin, the 6-methoxybenzo[b]thiophene scaffold offers a validated entry point. The Romagnoli et al. (2021) study demonstrates that 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes achieve sub-micromolar IC₅₀ values (0.23–0.5 μM) against HeLa and HT-29 cells, with compound 3b (p-fluorophenyl) showing particularly balanced potency (IC₅₀ = 0.5 and 0.4 μM, respectively) [3]. The 6-methoxy substituent is essential; its replacement or removal leads to substantial potency losses (7–100 fold), as evidenced by the des-phenyl analog 3p [3]. Furthermore, the Pinney et al. patent designates the 6-methoxy derivative as the most preferred tubulin inhibitor in the 3-aroyl-2-arylbenzo[b]thiophene series [4].

Process Chemistry: Scale-Up Synthesis of 6-Methoxy-2-arylbenzothiophenes via Regioselective Cyclization

Process chemists scaling up benzothiophene syntheses benefit from the inherent ~3:1 regioselectivity favoring the 6-methoxy isomer over the 4-methoxy isomer during PPA-mediated cyclization [5]. This thermodynamic preference reduces the need for chromatographic separation of regioisomers, improves isolated yields, and lowers cost of goods. When combined with the methanesulfonic acid-based cyclization method described in the same patent family, the 6-methoxy scaffold can be accessed with improved process mass intensity compared to alternative substitution patterns that lack this inherent selectivity.

Heterocyclic Chemistry: Divergent Synthesis of Benzothienopyrans vs. Dibenzofurans

For synthetic methodology groups exploring heterocyclic chemical space, 6-Methoxybenzo[B]thiophen-3(2H)-one (and its unsubstituted benzothiophenone analog) provides access to benzothieno[3,2-b]pyran frameworks when reacted with 2-aryl-1,1-dicyanoethylenes, whereas the corresponding benzofuranone yields dibenzofuran products [6]. This divergence enables the same reaction conditions to generate two distinct heterocyclic libraries simply by selecting the sulfur-containing (benzothiophenone) or oxygen-containing (benzofuranone) starting material. Procuring both scaffolds is necessary for complete SAR exploration around the heteroatom identity.

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